
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a methoxy group.
Attachment of the 1,3-Dimethylcyclobutyl Group: This step involves the formation of a carbon-carbon bond between the pyridine ring and the 1,3-dimethylcyclobutyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound with a simpler structure.
6-Methoxypyridin-3-amine: A similar compound with a methoxy group at the same position but lacking the 1,3-dimethylcyclobutyl group.
1,3-Dimethylcyclobutylamine: A compound with the same cyclobutyl group but without the pyridine ring.
Uniqueness
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine is unique due to the presence of both the 1,3-dimethylcyclobutyl group and the methoxy group on the pyridine ring. This unique combination of structural features may confer specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Numéro CAS |
1427010-16-9 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
6-[(1,3-dimethylcyclobutyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-9-5-12(2,6-9)8-15-11-4-3-10(13)7-14-11/h3-4,7,9H,5-6,8,13H2,1-2H3 |
Clé InChI |
ZIRPHTIJDFLXSB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)(C)COC2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


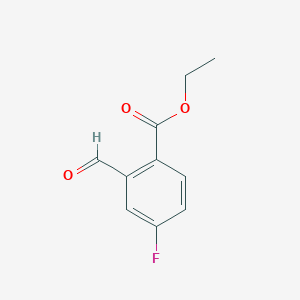
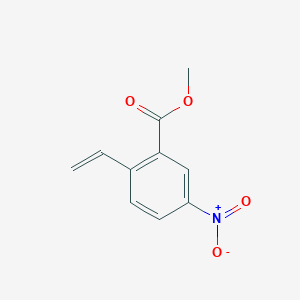



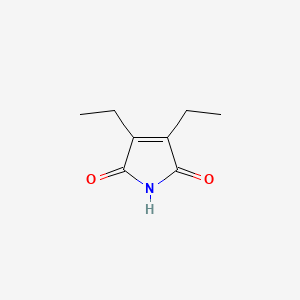
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
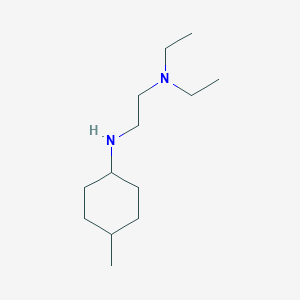
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
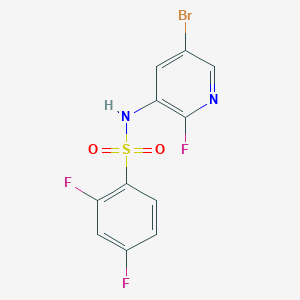

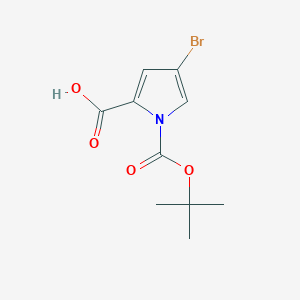

![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13016653.png)
